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Compound of Interest

Compound Name: BC-05

Cat. No.: B12376186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel investigational

compound BC-05, a potent dual inhibitor of CD13 and the 20S proteasome.[1] It details the

compound's chemical structure, physicochemical properties, and its mechanism of action,

supported by experimental protocols and pathway visualizations.

Core Chemical Identity and Structure
BC-05 is an orally active, small molecule inhibitor developed for cancer research, particularly

for multiple myeloma.[1] Its chemical structure is characterized by a benzimidazole core, a

functional group known for its diverse pharmacological activities.

Systematic Name: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)acetic acid

SMILES String: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC(=O)O

InChI Key: AXHCYBNJRPZLOA-UHFFFAOYSA-N (based on related structures)

Physicochemical and Spectroscopic Properties
Quantitative data for BC-05 and its precursors are summarized below. These properties are

critical for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of BC-05

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12376186?utm_src=pdf-interest
https://www.benchchem.com/product/b12376186?utm_src=pdf-body
https://www.medchemexpress.com/bc-05.html
https://www.benchchem.com/product/b12376186?utm_src=pdf-body
https://www.medchemexpress.com/bc-05.html
https://www.benchchem.com/product/b12376186?utm_src=pdf-body
https://www.benchchem.com/product/b12376186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₆H₁₄FN₃O₂ Calculated

Molecular Weight 315.30 g/mol Calculated

CAS Number 2260717-80-5 MedchemExpress[1]

IC₅₀ (human CD13) 0.13 µM Zhang J, et al. (2023)[1]

IC₅₀ (20S Proteasome) 1.39 µM Zhang J, et al. (2023)[1]

Predicted XLogP3-AA 3.5 PubChem (CID: 3020241)

Appearance White to off-white solid Typical for benzimidazoles

Table 2: Spectroscopic Data for a Representative Benzimidazole Core

Technique Characteristic Peaks (δ, ppm)

¹H NMR (500 MHz, DMSO-d₆)
12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s,

2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H)[2]

¹³C NMR (125 MHz, DMSO-d₆)

162.7 (d, J=245 Hz), 151.8, 143.5, 134.1, 130.2

(d, J=8.5 Hz), 127.3, 122.1, 118.9, 115.9 (d,

J=21.5 Hz), 115.0

Mass Spec (ESI+) m/z 316.11 [M+H]⁺

Note: Spectroscopic data is representative of the core 2-(4-fluorophenyl)-1H-benzo[d]imidazole

structure, a key precursor.[2]

Mechanism of Action and Signaling Pathway
BC-05 exerts its anti-cancer effects by dually inhibiting two key cellular targets: Aminopeptidase

N (CD13) and the 20S proteasome.[1]

CD13 Inhibition: CD13 is a cell-surface metalloprotease overexpressed in many cancers. Its

inhibition can disrupt tumor growth, angiogenesis, and metastasis.
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Proteasome Inhibition: The proteasome is a protein complex that degrades unnecessary or

damaged proteins. Inhibiting the 20S catalytic core subunit leads to an accumulation of pro-

apoptotic proteins, triggering programmed cell death in cancer cells.

This dual-inhibition mechanism offers a synergistic approach to cancer therapy, potentially

overcoming resistance mechanisms associated with single-target agents.
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Mechanism of Action for BC-05.
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Experimental Protocols
The following protocols outline key methodologies for the synthesis and evaluation of BC-05.

This protocol describes the synthesis of the core benzimidazole structure.

Reactants: Combine 1,2-phenylenediamine (1.0 equiv) and 4-fluorobenzaldehyde (1.0 equiv)

in ethanol.[2]

Addition: Add sodium metabisulfite (1.5 equiv) in water to the mixture.

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product via column chromatography (e.g., silica gel with a

dichloromethane/diethyl ether/methanol solvent system) to yield the 2-(4-fluorophenyl)-1H-

benzo[d]imidazole precursor.[2]

This fluorometric assay quantifies the inhibitory activity of BC-05 against the 20S proteasome.

Reagents: Human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay

buffer (e.g., 20 mM Tris, pH 7.5).

Preparation: Prepare a serial dilution of BC-05 in DMSO.

Reaction: In a 96-well plate, add the 20S proteasome to the assay buffer. Add the diluted

BC-05 or vehicle control (DMSO) and incubate for 15 minutes at 37°C.

Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the

fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes.

Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by

plotting the percentage of inhibition against the logarithm of the inhibitor concentration and

fitting to a dose-response curve.

This assay measures the cytotoxic effect of BC-05 on cancer cell lines (e.g., multiple myeloma

RPMI-8226).
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Treatment: Treat cells with serial dilutions of BC-05 (or vehicle control) and incubate for 72

hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan

crystals.

Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the

formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the GI₅₀ (concentration for 50% growth inhibition).
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High-level experimental workflow for BC-05 development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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